molecular formula C6H9ClO3 B129729 Methyl 4-chloro-3-oxopentanoate CAS No. 142556-36-3

Methyl 4-chloro-3-oxopentanoate

Cat. No. B129729
M. Wt: 164.59 g/mol
InChI Key: NBFSTVAWWARRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-oxopentanoate is a chemical compound that is widely used in scientific research. It is a derivative of pentanoic acid and is commonly used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Methyl 4-chloro-3-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the formation of esters and amides. It may also act as a precursor to other organic compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of Methyl 4-chloro-3-oxopentanoate. However, it is known to be relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 4-chloro-3-oxopentanoate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, its limitations include its low solubility in water and its potential reactivity with other chemicals.

Future Directions

There are several future directions for the use of Methyl 4-chloro-3-oxopentanoate in scientific research. One potential direction is the development of new synthetic methods for its production. Another direction is the exploration of its potential as a building block for the synthesis of new materials, such as biodegradable polymers. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Methyl 4-chloro-3-oxopentanoate is a versatile and widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the development of new materials and its potential biological effects.

Scientific Research Applications

Methyl 4-chloro-3-oxopentanoate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials, such as polymers and surfactants.

properties

CAS RN

142556-36-3

Product Name

Methyl 4-chloro-3-oxopentanoate

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 4-chloro-3-oxopentanoate

InChI

InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3

InChI Key

NBFSTVAWWARRCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)CC(=O)OC)Cl

Canonical SMILES

CC(C(=O)CC(=O)OC)Cl

synonyms

Pentanoic acid, 4-chloro-3-oxo-, methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 26.0 mL, 207.2 mmol) in methylene chloride (300 mL) was added in portions, N,N,N-trimethyl(phenyl) methanaminium dichloroiodanuide (75.71 g, 217.5 mmol). The reaction mixture was stirred at room temperature (rt) for 2 h, then washed with saturated sodium thiosulfate, brine, dried over magnesium sulfate and concentrated. The crude product was used directly in next step (23 g, 67.4%).
Quantity
26 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N-trimethyl(phenyl) methanaminium dichloroiodanuide
Quantity
75.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.